N-(6-ethoxypyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-8-4-7(9-5-10-8)11-6(2)12/h4-5H,3H2,1-2H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDODSLMQBZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxypyrimidin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxypyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents such as halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(6-ethoxypyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(6-ethoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Research Findings
- Metabolic Pathways : Thiadiazole acetamides (e.g., methazolamide metabolites) undergo glutathione conjugation and sulfonation , whereas pyrimidine acetamides with ethoxy groups may prioritize oxidative deethylation or hydrolysis.
- Biological Relevance : Pyridine and benzothiazole acetamides () show antibacterial and kinase inhibitory activities, implying that the target compound’s ethoxy-pyrimidine scaffold could be optimized for similar targets .
Biological Activity
N-(6-ethoxypyrimidin-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
- Introduction of the Ethoxy Group : The ethoxy group can be introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
- Acetylation : The final step involves acetylation to form the acetamide derivative.
This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biological pathways, leading to diverse pharmacological effects. While the exact mechanisms are still being elucidated, preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has been studied for its ability to inhibit microbial growth, indicating potential as an antimicrobial agent.
- Anticancer Properties : Research has indicated that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer drug.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.
| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 µg/mL | |
| S. aureus | 10 µg/mL | |
| P. aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The findings suggest that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated that this compound significantly reduced bacterial load in infected mice models, suggesting its potential for therapeutic use in treating bacterial infections .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that treatment with this compound resulted in decreased viability of cancer cells through mechanisms involving apoptosis and necrosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
